1-(4-Ethoxyphenyl)but-3-en-1-ol
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Overview
Description
1-(4-Ethoxyphenyl)but-3-en-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of 1-(4-Ethoxyphenyl)but-3-en-1-one.
Reduction: Formation of 1-(4-Ethoxyphenyl)butan-1-ol.
Substitution: Formation of various substituted phenylbutenols depending on the substituent introduced.
Scientific Research Applications
1-(4-Ethoxyphenyl)but-3-en-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin synthesis . This effect is mediated through the activation of upstream stimulating factor-1 (USF1), which regulates tyrosinase expression at the transcriptional level .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)but-3-en-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)but-3-en-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Hydroxyphenyl)but-3-en-1-ol: Contains a hydroxyl group instead of an ethoxy group.
1-(4-Chlorophenyl)but-3-en-1-ol: Features a chlorine atom in place of the ethoxy group.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h3,6-9,12-13H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJPXGNOHPSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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